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Introduction

Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), also known as GPR183, is a
critical regulator of immune cell migration and positioning. This G-protein coupled receptor
(GPCR) is activated by its endogenous ligand, 7a,25-dihydroxycholesterol (7a,25-OHC), an
oxysterol. The EBI2-oxysterol signaling axis plays a pivotal role in orchestrating the adaptive
immune response by guiding B cells, T cells, and dendritic cells to specific microenvironments
within secondary lymphoid organs.[1][2][3] Dysregulation of EBI2 signaling has been implicated
in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic
intervention.[4][5] This technical guide provides an in-depth overview of EBI2 expression
across different immune cell types, detailed experimental protocols for its detection, and a
summary of its signaling pathway.

Data Presentation: Quantitative EBI2 Expression

The expression of EBI2 varies significantly among different immune cell populations. Generally,
B cells exhibit the highest levels of EBI2 expression.[4][6] The following tables summarize the
available quantitative data on EBI2 mRNA and protein expression in various human immune
cell subsets.

Table 1: Relative EBI2 (GPR183) mMRNA Expression in Human Immune Cell Subsets

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b15589116?utm_src=pdf-interest
https://en.wikipedia.org/wiki/GPR183
https://pmc.ncbi.nlm.nih.gov/articles/PMC4297623/
https://pubmed.ncbi.nlm.nih.gov/21796212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4209795/
https://pubmed.ncbi.nlm.nih.gov/37469011/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4209795/
https://pubmed.ncbi.nlm.nih.gov/24810762/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Relative mRNA

Immune Cell . .
Subpopulation  Expression Method Reference
Type
Level
B Cells Naive High Microarray [2]
Activated Upregulated Microarray [2]
) Sharply )
Germinal Center Microarray [2]
Downregulated
Memory Re-expressed Microarray [2]
Plasmablasts Re-expressed Microarray [2]
Higher than gRT-PCR
T Cells CD4+ [7118]
CD8+ (mouse)
Lower than gRT-PCR
CD8+ [71[8]
CD4+ (mouse)
~40% EBI2- Flow Cytometry
Thl [7]
EGFP+ (mouse)
~40% EBI2- Flow Cytometry
Th17 [7]
EGFP+ (mouse)
Regulatory T ~40% EBI2- Flow Cytometry (]
cells (Tregs) EGFP+ (mouse)
mMRNA
Myeloid Cells Dendritic Cells High Expression [2]
Analysis
Monocytes/Macr
Expressed GeneRIF [9]
ophages

Note: Quantitative data for direct comparison across all human immune cell types from a single
study is limited. The data presented is a compilation from multiple sources and methodologies,

as indicated.

Table 2: EBI2 (GPR183) Protein Expression in Human Immune Cell Subsets
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Expression
Level
Immune Cell . o
T Subpopulation (Qualitative/Se  Method Reference
e
yp mi-
Quantitative)
B Cells Mature Abundant Flow Cytometry [41[10]
Functionally
T Cells CD4+ Memory Flow Cytometry [11]
Expressed
CDA4+ Effector Higher than
i Flow Cytometry [8]
(CD45RA-) Naive
CD4+ Naive Lower than
Flow Cytometry [8]
(CD45RA+) Effector
Lower than
CD8+ Flow Cytometry [8]
CD4+
Myeloid Cells Dendritic Cells Expressed - [1]
Monocytes Expressed - [4]

Note: MFI (Mean Fluorescence Intensity) values from flow cytometry are highly dependent on
experimental conditions (antibody clone, fluorochrome, instrument settings) and are therefore
not presented as absolute values. The table indicates relative expression levels as reported in
the literature.

Signaling Pathway

EBI2 is a class A GPCR that couples to inhibitory G-proteins (Gai).[4] Upon binding of its
ligand, 70,25-OHC, EBI2 undergoes a conformational change, leading to the dissociation of the
Gai subunit from the Gy dimer. The Gai subunit inhibits adenylyl cyclase, leading to
decreased intracellular cyclic AMP (CAMP) levels. Both the Gai and Gy subunits can activate
downstream signaling cascades, including the MAPK/ERK pathway, which ultimately results in
chemotaxis and cell migration.[9][12]
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Caption: EBI2 signaling pathway.
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Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells
(PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient
centrifugation.

Materials:

Whole blood collected in EDTA or heparin tubes

Phosphate-buffered saline (PBS), sterile

Ficoll-Paque™ PLUS or other density gradient medium

50 mL conical centrifuge tubes

Serological pipettes

Centrifuge with a swinging-bucket rotor

Procedure:

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

o Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL
conical tube, minimizing mixing of the two layers.

o Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

 After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma)
and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.

» Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10
minutes at 4°C.
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» Discard the supernatant and resuspend the cell pellet in the desired buffer for downstream

applications.

Isolation of Specific Inmune Cell Subsets

Specific immune cell subsets can be isolated from the PBMC population using magnetic-

activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). The following is a

general workflow for positive or negative selection using MACS.

Materials:

PBMC suspension
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)

MicroBeads specific for the cell surface markers of interest (e.g., CD19 for B cells, CD4 for T
helper cells)

LS Columns or appropriate MACS columns

MACS separator magnet

Procedure:

Resuspend the PBMC pellet in MACS bulffer.

Add the appropriate amount of MicroBeads to the cell suspension and incubate for 15
minutes at 4-8°C.

Wash the cells by adding MACS buffer and centrifuging at 300 x g for 10 minutes.
Place a MACS column in the magnetic field of a MACS separator.

Apply the cell suspension to the column. The magnetically labeled cells will be retained in the
column.

For positive selection, elute the labeled cells by removing the column from the magnet and
flushing with MACS buffer. For negative selection, the unlabeled cells that pass through the
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column are collected.

Quantitative Real-Time PCR (qPCR) for EBI2 mRNA
Expression

This protocol outlines the steps for quantifying EBI2 mRNA levels from isolated immune cells
using a two-step SYBR Green-based gPCR assay.

A. RNA Isolation:

Lyse the isolated cells using a lysis buffer containing a chaotropic agent (e.g., TRIzol or a
buffer from a commercial kit).

Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit
(e.g., RNeasy Mini Kit, Qiagen).

Treat the extracted RNA with DNase | to remove any contaminating genomic DNA.

Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop) or a
bioanalyzer.

B. cDNA Synthesis:

o Reverse transcribe 1 pg of total RNA into cDNA using a reverse transcriptase enzyme (e.g.,
SuperScript™ I1l) and oligo(dT) or random hexamer primers.

o Follow the manufacturer's protocol for the cDNA synthesis kit.
 Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.
C. gPCR Reaction:

» Prepare a gPCR master mix containing SYBR Green PCR Master Mix, forward and reverse
primers for EBI2 (GPR183), and nuclease-free water.

» Design and validate primers for EBI2 and a reference gene (e.g., GAPDH, ACTB) to ensure
specificity and efficiency.
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 Aliquot the master mix into a 96-well or 384-well gPCR plate.

e Add the diluted cDNA to the appropriate wells. Include no-template controls (NTCs) for each
primer set.

e Run the gPCR plate on a real-time PCR instrument using a standard cycling program (e.g.,
95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

o Perform a melt curve analysis at the end of the run to verify the specificity of the amplified
product.

D. Data Analysis:
o Determine the cycle threshold (Ct) values for EBI2 and the reference gene in each sample.

o Calculate the relative expression of EBI2 using the AACt method, normalizing the EBI2 Ct
values to the reference gene Ct values.

Flow Cytometry for EBI2 Protein Expression

This protocol describes the staining of cell surface EBI2 on PBMCs or isolated immune cells for
analysis by flow cytometry.

Materials:

o PBMC or isolated immune cell suspension

e Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
e Fc receptor blocking solution (e.g., Human TruStain FcX™)

e Fluorochrome-conjugated anti-human EBI2 (GPR183) antibody

o Fluorochrome-conjugated antibodies against other cell surface markers to identify specific
immune cell subsets (e.g., CD19, CD3, CD4, CD8, CD14, CD56)

« |sotype control antibody corresponding to the EBI2 antibody

 Viability dye (e.g., 7-AAD, DAPI)
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e FACS tubes
e Flow cytometer
Procedure:

o Adjust the cell suspension to a concentration of 1 x 1077 cells/mL in Flow Cytometry Staining
Buffer.

e Aliquot 100 pL of the cell suspension (1 x 1076 cells) into FACS tubes.

e Add Fc receptor blocking solution and incubate for 10 minutes at room temperature to
prevent non-specific antibody binding.

e Add the pre-titrated amount of the fluorochrome-conjugated anti-EBI2 antibody and other cell
surface marker antibodies to the respective tubes. Include an isotype control tube.

¢ Incubate for 30 minutes at 4°C in the dark.

» Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300-400
x g for 5 minutes and decanting the supernatant.

o Resuspend the cell pellet in 300-500 pL of Flow Cytometry Staining Buffer.
o Add a viability dye just before analysis.
e Acquire the samples on a flow cytometer.

e Analyze the data using flow cytometry analysis software (e.g., FlowJo, FCS Express). Gate
on the cell populations of interest and determine the percentage of EBI2-positive cells and
the mean fluorescence intensity (MFI).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for analyzing EBI2 expression in immune
cell subsets.
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Caption: Workflow for EBI2 expression analysis.
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Conclusion

EBI2 is a key chemotactic receptor with a distinct expression pattern across various immune
cell populations, playing a crucial role in orchestrating immune responses. Understanding its
expression and function is vital for the development of novel therapeutics for immune-mediated
diseases. The protocols and information provided in this guide offer a comprehensive resource
for researchers and drug development professionals to investigate the role of EBI2 in health
and disease. Further research is warranted to establish a standardized, quantitative profile of
EBI2 expression across all human immune cell subsets to facilitate more direct comparisons
between studies and to better understand its complex role in immunology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

e 1. GPR183 - Wikipedia [en.wikipedia.org]
e 2. Oxysterols direct immune cell migration through EBI2 - PMC [pmc.ncbi.nim.nih.gov]
¢ 3. Oxysterols direct immune cell migration via EBI2 - PubMed [pubmed.ncbi.nlm.nih.gov]

o 4. Oxysterol-EBI2 signaling in immune regulation and viral infection - PMC
[pmc.ncbi.nlm.nih.gov]

o 5. The Oxysterol Receptor EBI2 Links Innate and Adaptive Immunity to Limit IFN Response
and Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

e 6. Oxysterol-EBI2 signaling in immune regulation and viral infection - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7.researchgate.net [researchgate.net]
e 8. air.unimi.it [air.unimi.it]

e 9. GPR183 G protein-coupled receptor 183 [Homo sapiens (human)] - Gene - NCBI
[ncbi.nlm.nih.gov]

e 10. JCI Insight - Increased autoreactivity and maturity of EBI2+ antibody-secreting cells from
nasal polyps [insight.jci.org]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b15589116?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/GPR183
https://pmc.ncbi.nlm.nih.gov/articles/PMC4297623/
https://pubmed.ncbi.nlm.nih.gov/21796212/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4209795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4209795/
https://pubmed.ncbi.nlm.nih.gov/37469011/
https://pubmed.ncbi.nlm.nih.gov/37469011/
https://pubmed.ncbi.nlm.nih.gov/24810762/
https://pubmed.ncbi.nlm.nih.gov/24810762/
https://www.researchgate.net/figure/Differential-Expression-of-EBI2-on-T-Cell-Subsets-A-Flow-cytometric-analysis-of_fig1_313232428
https://air.unimi.it/retrieve/9d17058b-d8e4-44d3-a553-6187f799577a/Wanke%20et%20al.%20Cell%20Report%202017.pdf
https://www.ncbi.nlm.nih.gov/gene/1880
https://www.ncbi.nlm.nih.gov/gene/1880
https://insight.jci.org/articles/view/177729
https://insight.jci.org/articles/view/177729
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 11. EBI2 expression and function: robust in memory lymphocytes and increased by
natalizumab in multiple sclerosis - OAK Open Access Archive [oak.novartis.com]

o 12. EBI2 regulates intracellular signaling and migration in human astrocyte - PubMed
[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [EBI2 (GPR183) Expression in Immune Cells: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589116#ebi2-expression-in-different-immune-cell-

types]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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